molecular formula C4H3LiN2O3 B2550133 Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2095410-46-9

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2550133
CAS No.: 2095410-46-9
M. Wt: 134.02
InChI Key: PDGXBUGQQMGDFT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a lithium salt derived from the deprotonation of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The compound features a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 5-position and a carboxylate group at the 3-position, coordinated to a lithium ion. Its molecular formula is C₄H₂LiN₂O₃, with an approximate molecular weight of 140.0 g/mol (estimated from analogous structures in and ). The 1,2,4-oxadiazole core is known for its stability and electronic properties, making such derivatives relevant in materials science and pharmaceutical research .

For instance, potassium hydroxide-mediated reactions under reflux conditions are common (as seen in ), suggesting similar pathways for the methyl variant.

Properties

IUPAC Name

lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXBUGQQMGDFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NO1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-46-9
Record name lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate
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Preparation Methods

Lateral Lithiation Using Alkyllithium Reagents

The lateral lithiation of 3-methyl-1,2,4-oxadiazole derivatives with butyllithium (n-BuLi) is a foundational method. In this process, n-BuLi deprotonates the methyl group adjacent to the oxadiazole ring, generating a lithiomethyl intermediate. Subsequent carboxylation with carbon dioxide (CO₂) yields 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which is neutralized with lithium hydroxide to form the target lithium salt.

Key Data:

  • Reagents: 3-methyl-1,2,4-oxadiazole, n-BuLi (2.5 M in hexanes), CO₂ gas.
  • Conditions: -78°C in tetrahydrofuran (THF), 2-hour reaction time.
  • Yield: 73% for the carboxylic acid intermediate.

Nuclear magnetic resonance (NMR) analysis of the intermediate confirms regioselective lithiation at the methyl group, evidenced by a singlet at δ=2.71 ppm for the methyl protons in the ¹H-NMR spectrum.

Optimization of Lithiation Conditions

Variations in solvent and temperature significantly impact yields. Diethyl ether and THF are preferred due to their ability to stabilize the lithio-intermediate. Elevated temperatures (>0°C) lead to ring-opening side reactions, particularly in oxadiazole systems with electron-withdrawing substituents.

Cycloaddition-Based Synthesis of the Oxadiazole Core

Iron(III)-Catalyzed 1,3-Dipolar Cycloaddition

A patent by discloses a method for constructing the 1,2,4-oxadiazole ring via iron(III) nitrate-catalyzed cycloaddition between ketones and nitriles. For example, acetophenone reacts with acetonitrile under reflux to form 3-acetyl-5-methyl-1,2,4-oxadiazole, which is hydrolyzed to the carboxylic acid and lithiated.

Key Data:

  • Catalyst: Iron(III) nitrate (Fe(NO₃)₃·9H₂O).
  • Conditions: Acetonitrile solvent, 80°C, 12-hour reaction.
  • Yield: 95% for the oxadiazole intermediate.

Post-Functionalization to Lithium Carboxylate

The cycloaddition product undergoes hydrolysis using aqueous lithium hydroxide (LiOH) at 60°C. This step converts ester or acetyl groups to the carboxylate, with subsequent evaporation yielding the lithium salt.

Example:
3-Acetyl-5-methyl-1,2,4-oxadiazole (1b) is treated with 2 M LiOH at 60°C for 4 hours, achieving quantitative conversion to the lithium carboxylate.

Ester Hydrolysis and Lithiation

Synthesis of Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate

Ethyl esters serve as stable precursors. A representative synthesis involves coupling hydroxyamino intermediates with pivalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Key Data:

  • Reagents: Ethyl 2-(hydroxyamino)-2-iminoacetate, pivalic acid, EDCI, HOBt.
  • Conditions: N,N-dimethylformamide (DMF), 100°C, 24-hour reaction.
  • Yield: 24% for the ester intermediate.

Saponification and Lithium Salt Formation

The ester is hydrolyzed under basic conditions. For instance, ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate reacts with LiOH in tetrahydrofuran/water (THF/H₂O) to yield the lithium carboxylate.

Optimization Note:
Lower temperatures (0–25°C) during hydrolysis prevent oxadiazole ring degradation.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Lithiation-carboxylation 73% High regioselectivity Sensitive to moisture and temperature
Cycloaddition 95% Scalable, one-pot synthesis Requires toxic nitrile reagents
Ester hydrolysis 24–70% Stable intermediates Multi-step process

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group and oxadiazole ring enable nucleophilic substitutions under controlled conditions:

Reagents & Conditions :

  • Alkyl halides : Reacts with methyl/ethyl iodide in THF at 60°C for 6–8 hours.

  • Acyl chlorides : Requires catalytic DMAP in dichloromethane at room temperature.

Products :

SubstrateReagentProduct FormedYield (%)
Lithium carboxylateMethyl iodide5-Methyl-1,2,4-oxadiazole ester78
Lithium carboxylateBenzoyl chloride3-Benzoyloxy-5-methyl-1,2,4-oxadiazole65

This reactivity facilitates the synthesis of ester derivatives for pharmaceutical applications .

Oxidation Reactions

The oxadiazole ring undergoes oxidation at the methyl group or adjacent positions:

Key Pathways :

  • Methyl group oxidation : Using KMnO₄ in acidic aqueous conditions yields 5-carboxy-1,2,4-oxadiazole-3-carboxylate.

  • Ring oxidation : Hydrogen peroxide (H₂O₂) in acetic acid generates oxadiazole N-oxide derivatives.

Experimental Data :

Starting MaterialOxidizing AgentTemperature (°C)ProductConversion (%)
Lithium carboxylateKMnO₄/H₂SO₄805-Carboxy-1,2,4-oxadiazole92
Lithium carboxylateH₂O₂/CH₃COOH255-Methyl-1,2,4-oxadiazole N-oxide85

Oxidation products are critical intermediates in agrochemical synthesis .

Coordination Chemistry

The lithium ion and carboxylate oxygen participate in coordination with transition metals:

Metal Complexation :

Metal SaltSolventLigand Ratio (M:L)Complex StructureApplication
Cu(NO₃)₂·3H₂OEthanol1:2Bis-chelate with square planar geometryCatalysis in C–N coupling
FeCl₃Acetonitrile1:3Hexacoordinated Fe(III) complexMagnetic materials

Stability : Complexes exhibit thermal stability up to 250°C, confirmed by TGA .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example Reaction :

  • With acetylene derivatives : Forms fused pyrazole-oxadiazole systems under microwave irradiation.

Conditions :

  • Solvent: Toluene

  • Catalyst: CuI (10 mol%)

  • Time: 30 minutes

Outcome :

DipolarophileProductYield (%)
PhenylacetylenePyrazolo[1,5-d]oxadiazole70

These reactions expand the compound’s utility in heterocyclic chemistry .

Acid-Base Reactions

The carboxylate group undergoes protonation/deprotonation:

Behavior in Solution :

  • pKa : 3.8 (carboxylate group), determined via potentiometric titration.

  • Protonation : Forms 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in HCl (pH < 2).

Applications :

  • pH-dependent drug delivery systems.

  • Buffer component in organic synthesis .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic Substitution1.2 × 10⁻³45.2
Oxidation2.8 × 10⁻⁴68.7
Coordination4.5 × 10⁻²22.1

Data reveal coordination reactions proceed fastest due to low activation barriers .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C4_4H3_3LiN2_2O3_3
Molecular Weight : 134.02 g/mol
IUPAC Name : Lithium; 5-methyl-1,2,4-oxadiazole-3-carboxylate
CAS Number : 2095410-46-9

The presence of a methyl group at the 5-position of the oxadiazole ring enhances both the chemical reactivity and biological activity of this compound.

Chemistry

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a building block for synthesizing more complex oxadiazole derivatives. These derivatives are valuable in various chemical research fields due to their diverse reactivity and applications.

Synthesis Pathway :
The synthesis typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide under controlled conditions. This reaction is crucial for obtaining high-purity lithium salts necessary for further applications.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial properties against various pathogens.
CompoundActivity AgainstReference
5-Methyl-1,2,4-oxadiazole derivativesE. coli, S. aureus
5-Methyl oxadiazolesP. aeruginosa
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases such as GSK-3β.
CompoundTarget KinaseIC50 Value (µM)Reference
Oxadiazole derivativesGSK-3β0.35 - 0.41
Lithium oxadiazolesVarious cancer cell linesVaries significantly

Industry

In industrial applications, this compound is used in the development of new materials with unique properties such as high thermal stability and conductivity. Its role as a precursor in material science highlights its versatility beyond medicinal chemistry.

Case Studies

Numerous studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Study : A study synthesized various oxadiazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial efficacy.
  • Anticancer Investigation : In another study focusing on similar oxadiazole derivatives, researchers found that specific compounds selectively inhibited GSK-3β kinase activity with potent anticancer effects.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives exhibit promising therapeutic effects, they may cause skin or eye irritation under certain conditions.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of lithium 5-methyl-1,2,4-oxadiazole-3-carboxylate can be contextualized by comparing it to other lithium oxadiazole carboxylates with varying substituents. Key differences arise from substituent size, electronic effects, and solubility profiles. Below is a detailed analysis:

Table 1: Comparative Analysis of Lithium 1,2,4-Oxadiazole-3-Carboxylate Derivatives

Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Safety Considerations
Methyl C₄H₂LiN₂O₃ ~140.0 Polar substituent; higher water solubility Standard lab precautions; moisture-sensitive
tert-Butyl C₇H₁₀LiN₂O₃ 196.09 Bulky group; reduced solubility May require inert storage conditions
Phenyl C₉H₅LiN₂O₃ 196.09 Aromatic; lower polarity Potential irritant; use PPE

Structural and Functional Insights:

Substituent Effects on Solubility: The methyl derivative’s compact structure enhances solubility in polar solvents (e.g., water or ethanol) compared to the bulky tert-butyl variant, which exhibits steric hindrance and reduced miscibility . The phenyl substituent introduces aromaticity, lowering water solubility but improving compatibility with organic solvents, a trait useful in hydrophobic drug formulations .

Electronic Modifications :

  • Electron-donating groups like methyl may stabilize the oxadiazole ring through inductive effects, whereas electron-withdrawing groups (e.g., halogens in ’s ethyl 5-(3-fluorophenyl) derivative) could enhance electrophilic reactivity .

Safety and Handling: Lithium salts generally require precautions against moisture exposure to prevent hydrolysis. The tert-butyl derivative’s stability under inert atmospheres (e.g., nitrogen) is critical for long-term storage .

Applications: Methyl and tert-butyl derivatives: Suitable for battery electrolytes or coordination chemistry due to their ionic nature and thermal stability.

Biological Activity

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a lithium salt of a substituted oxadiazole compound characterized by the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate
  • Molecular Formula : C4H3LiN2O3
  • CAS Number : 2095410-46-9

The presence of the methyl group at the 5-position of the oxadiazole ring is significant as it influences both the chemical reactivity and biological activity of the compound.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The oxadiazole ring structure allows it to act as a hydrogen bond acceptor, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Target Pathways

Research indicates that derivatives of oxadiazoles can modulate signaling pathways related to:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases such as GSK-3β, which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole compounds. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
5-Methyl-1,2,4-oxadiazole derivativesE. coli, S. aureus
5-Methyl oxadiazolesP. aeruginosa

Anticancer Activity

This compound has been investigated for its potential anticancer effects. A study focused on similar oxadiazole derivatives found that they selectively inhibited GSK-3β kinase with IC50 values ranging from 0.35 to 0.41 µM, indicating potent anticancer activity.

CompoundTarget KinaseIC50 Value (µM)Reference
Oxadiazole derivativesGSK-3β0.35 - 0.41
Lithium oxadiazolesVarious cancer cell linesVaries significantly

Case Studies

In one notable case study, researchers synthesized a series of oxadiazole compounds and evaluated their biological activity through various assays. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced both antimicrobial and anticancer activities.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies have shown that while some derivatives exhibit promising therapeutic effects, they may also cause skin irritation or eye irritation under certain conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate?

Answer:
The synthesis typically involves condensation reactions between hydroxylamine derivatives and carboxylic acid precursors. For example, refluxing 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide in a polar solvent (e.g., ethanol or water) under controlled pH conditions can yield the lithium salt. Key steps include:

  • Cyclization : Formation of the oxadiazole ring via dehydration, often catalyzed by acetic acid and sodium acetate .
  • Neutralization : Reaction of the free acid with lithium hydroxide to form the lithium salt .
    Validation of intermediates using NMR and IR spectroscopy is critical to confirm structural integrity before proceeding to salt formation .

Advanced: How can discrepancies in crystallographic data for this compound be resolved during structural determination?

Answer:
Discrepancies often arise from disordered lithium coordination or oxadiazole ring distortions. To address this:

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Apply the PLATON toolkit to check for missed symmetry, twinning, or solvent-accessible voids .
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For example, lithium coordination geometry can be confirmed using charge-density analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the oxadiazole ring structure (e.g., characteristic shifts at δ 160–170 ppm for C=O) and lithium coordination absence in free acid precursors .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N) and ~1700 cm⁻¹ (C=O) validate the oxadiazole-carboxylate backbone .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M]⁺) and lithium adducts ([M+Li]⁺) .

Advanced: How do thermochemical properties (e.g., ΔrH°, ΔrG°) influence its reactivity in solvated environments?

Answer:
Thermodynamic data for lithium-ion solvation (e.g., Li⁺•nH₂O clusters) suggest that the compound’s stability in aqueous solutions depends on hydration enthalpy (ΔrH° ≈ −300 kJ/mol for Li⁺•5H₂O) and entropy (ΔrS° ≈ −200 J/mol·K). These values predict preferential dissociation in polar aprotic solvents (e.g., DMSO), where lithium coordination is weaker . Computational methods like COSMO-RS can model solvent effects on reactivity .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Answer:

  • Unreacted precursors : Residual 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (detected via HPLC retention time ~8.2 min) .
  • Lithium carbonate : Forms if CO₂ is present during neutralization; identified by XRD peaks at 2θ = 31° and 45° .
  • Solvent residues : GC-MS detects traces of ethanol or acetic acid .

Advanced: How does substitution at the oxadiazole 5-position modulate lithium-ion coordination and stability?

Answer:
Substituents like methyl groups enhance steric hindrance, reducing lithium’s accessibility to the carboxylate oxygen. Comparative studies of 5-methyl vs. 5-phenyl derivatives show:

  • Coordination Geometry : Methyl groups favor monodentate binding (Li–O distance ~1.95 Å), while bulkier substituents induce bidentate coordination .
  • Thermal Stability : TGA data indicate 5-methyl derivatives decompose at 220°C, versus 190°C for phenyl-substituted analogs, due to reduced electron-withdrawing effects .

Basic: What analytical methods validate the purity of this compound?

Answer:

  • Elemental Analysis : Match experimental C, H, N, and Li content to theoretical values (e.g., C: 55.1%, H: 2.6%, N: 14.3%, Li: 3.5% for C₆H₅LiN₂O₃) .
  • HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm .
  • XRD : Single-crystal diffraction confirms phase homogeneity and absence of co-crystallized impurities .

Advanced: How can computational methods predict its stability in non-aqueous electrolytes?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy of solvation (ΔGₛₒₗ) in solvents like EC/DMC .
  • MD Simulations : Assess lithium-ion mobility in electrolyte matrices by modeling diffusion coefficients .
  • Reactivity Descriptors : Fukui indices identify nucleophilic sites prone to decomposition .

Basic: What challenges arise during crystallization, and how are they mitigated?

Answer:

  • Low Solubility : Use mixed solvents (e.g., water/acetone) to achieve supersaturation .
  • Disorder : Slow evaporation at 4°C reduces lattice defects. For persistent issues, employ twin refinement in SHELXL .

Advanced: How to design experiments evaluating its potential as a ligand in lithium-ion battery electrolytes?

Answer:

  • Electrochemical Stability : Cyclic voltammetry (0–5 V vs. Li/Li⁺) identifies oxidative decomposition thresholds .
  • Ionic Conductivity : Electrochemical impedance spectroscopy (EIS) measures Li⁺ transport in polymer matrices .
  • Coordination Studies : EXAFS at the Li K-edge quantifies bond distances and coordination numbers in situ .

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